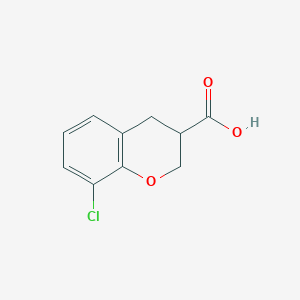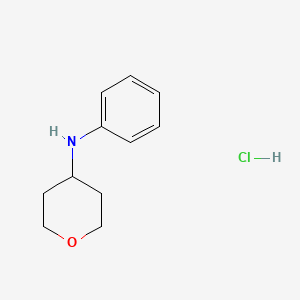
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrClF3N2. It has a molecular weight of 260.44 . It is a liquid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine . Another method involves the synthesis from Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-chloro-4-iodopyridine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, it is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm3, a boiling point of 212.7±35.0 °C at 760 mmHg, and a flash point of 82.4±25.9 °C . Its vapor pressure is 0.2±0.4 mmHg at 25°C .Wirkmechanismus
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide, leading to the corresponding acid .
Biochemical Pathways
Similar compounds have been used in the synthesis of several crop-protection products .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Similar compounds have shown significant effects in the agrochemical and pharmaceutical industries .
Action Environment
It’s known that similar compounds have been used effectively in various environments in the agrochemical industry .
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. In addition, it has a high reactivity and can be used in a variety of reactions. However, one limitation is that it is a highly toxic compound and must be handled with care. In addition, the compound is not very stable, and can decompose over time.
Zukünftige Richtungen
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine has a wide range of potential applications in the scientific research field. One possible future direction is the use of this compound in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. In addition, this compound could be used in the synthesis of polymers and other materials for use in chemical reactions. Finally, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity.
Synthesemethoden
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine can be synthesized by a variety of methods, including the reaction of 2-amino-4-chloropyrimidine with bromine in the presence of a base. The reaction is carried out in an aqueous solution at room temperature. The reaction is complete in a few minutes, and the resulting product is a crystalline solid. Other methods of synthesis include the reaction of 2-amino-4-chloropyrimidine with trifluoromethyl bromide in the presence of a base, and the reaction of 4-chloropyrimidine with bromine and trifluoromethyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine has been used in a variety of scientific research applications. It has been used to synthesize a variety of organic compounds, such as amino acids and peptides. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. This compound has also been used in the synthesis of polymers, and in the preparation of dyes and pigments. In addition, it has been used in the synthesis of catalysts and other materials for use in chemical reactions.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins .
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings, including changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNREZBLNQCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)



![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)

